1-(Methoxymethyl)pyrrole-2-carboxylic acid
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Overview
Description
1-(Methoxymethyl)pyrrole-2-carboxylic acid is an organic compound with the molecular formula C7H9NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)pyrrole-2-carboxylic acid typically involves the reaction of pyrrole derivatives with methoxymethyl chloride under basic conditions. The carboxylic acid group is introduced through subsequent oxidation reactions. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(Methoxymethyl)pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Methoxymethyl)pyrrole-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Pyrrole-2-carboxylic acid: Lacks the methoxymethyl group, leading to different reactivity and applications.
1-Methylpyrrole-2-carboxylic acid: Similar structure but with a methyl group instead of methoxymethyl, affecting its chemical properties and uses.
2-Formyl-5-(methoxymethyl)-1H-pyrrole-1-yl acetic acid:
Uniqueness: 1-(Methoxymethyl)pyrrole-2-carboxylic acid is unique due to the presence of the methoxymethyl group, which influences its chemical reactivity and potential applications. This structural feature allows for specific interactions in biological systems and provides versatility in synthetic chemistry.
Biological Activity
1-(Methoxymethyl)pyrrole-2-carboxylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C7H9NO3
- IUPAC Name : this compound
- CAS Number : 172805-62-8
The compound features a pyrrole ring substituted with a methoxymethyl group and a carboxylic acid, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to specific biological outcomes. The presence of the methoxymethyl group enhances its solubility and reactivity, potentially increasing its bioavailability in biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including drug-resistant pathogens. For instance, studies have shown that compounds with similar pyrrole structures can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria by targeting specific biosynthetic pathways .
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Its structural analogs have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of cell signaling pathways related to proliferation and survival .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the pyrrole ring and substituents can significantly influence the biological activity of these compounds. For example, attaching different functional groups can enhance potency against specific targets while reducing cytotoxicity in non-target cells .
Case Studies
- Antitubercular Activity : A study focused on pyrrole derivatives demonstrated that certain modifications led to improved anti-TB activity with minimal cytotoxic effects. Compounds similar to this compound were shown to have minimum inhibitory concentrations (MIC) below 0.016 μg/mL against drug-resistant strains .
- Biofilm Inhibition : Research on pyrrole-2-carboxylic acid indicated its ability to inhibit biofilm formation in Listeria monocytogenes, suggesting that derivatives like this compound may also possess similar properties, making them candidates for food safety applications .
Comparative Analysis
Compound | Activity Type | Notable Findings |
---|---|---|
This compound | Antimicrobial | Effective against drug-resistant bacteria |
Pyrrole-2-carboxylic acid | Antimicrobial | Inhibits biofilm formation in L. monocytogenes |
Pyrrole derivatives | Anticancer | Induces apoptosis in cancer cells |
Properties
IUPAC Name |
1-(methoxymethyl)pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-11-5-8-4-2-3-6(8)7(9)10/h2-4H,5H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPPLMHQADTKLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=CC=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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